molecular formula C10H9N3O B1481589 6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2097969-30-5

6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1481589
CAS No.: 2097969-30-5
M. Wt: 187.2 g/mol
InChI Key: LTZFTONGTFIMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole” is a complex organic compound that contains a furan ring and an imidazo[1,2-b]pyrazole ring. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The imidazo[1,2-b]pyrazole ring is a fused ring system that contains two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a furan ring and an imidazo[1,2-b]pyrazole ring. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The imidazo[1,2-b]pyrazole ring is a fused ring system that contains two nitrogen atoms .

Scientific Research Applications

Synthesis and Functionalization

Researchers have developed methods for synthesizing and functionalizing derivatives of pyrazole and imidazole, including compounds similar to 6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole, demonstrating the versatility of these heterocyclic compounds in chemical synthesis. For instance, a study detailed the synthesis of new series of pyrazole and imidazole derivatives, exploring their antimicrobial activities (Idhayadhulla, Kumar, & Abdul, 2012). Another research focused on the functionalization and cyclization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, showcasing the chemical transformations applicable to this class of compounds (Akçamur, Şener, Ipekoglu, & Kollenz, 1997).

Biological Activities

Various studies have been conducted to evaluate the biological activities of compounds structurally related to this compound. These include investigations into their antimicrobial and antitubercular properties. For example, one study synthesized a series of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and evaluated their in vitro antimycobacterial activity against Mycobacterium tuberculosis (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011). Another study focused on the synthesis, reactivity, and evaluation of heterocycle-substituted phthalimide derivatives for their cytotoxic activity against various human cancer cell lines, highlighting the potential therapeutic applications of these compounds (Yang, Yang, Jiang, Feng, Liu, Pan, & Zhang, 2010).

Future Directions

The future research directions for “6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole” could include further exploration of its synthesis methods, investigation of its biological activities, and evaluation of its potential applications in medicinal chemistry .

Properties

IUPAC Name

6-(furan-2-yl)-1-methylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-12-4-5-13-10(12)7-8(11-13)9-3-2-6-14-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZFTONGTFIMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=CC(=N2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
Reactant of Route 3
6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
Reactant of Route 4
6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
Reactant of Route 5
6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
Reactant of Route 6
6-(furan-2-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.